5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine

Catalog No.
S857257
CAS No.
16834-13-2
M.F
C40H26N8
M. Wt
618.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine

CAS Number

16834-13-2

Product Name

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine

IUPAC Name

5,10,15,20-tetrapyridin-4-yl-21,22-dihydroporphyrin

Molecular Formula

C40H26N8

Molecular Weight

618.7 g/mol

InChI

InChI=1S/C40H26N8/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25/h1-24,45-46H

InChI Key

WQCKXOJXOKSXQZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=NC=C9

Canonical SMILES

C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=NC=C9

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is a porphyrin derivative characterized by its four pyridyl substituents at the meso positions. Its molecular formula is C40H26N8, and it has a molecular weight of approximately 618.69 g/mol . The compound appears as a dark purple to black solid and is soluble in organic solvents such as dichloromethane, chloroform, and pyridine .

Structural Features

The compound's structure allows for extensive π-conjugation, making it an excellent candidate for electronic applications. The presence of nitrogen atoms in the pyridyl groups enhances its coordination chemistry.

In the context of PDT research, TPyP can absorb light, leading to the generation of singlet oxygen, a reactive oxygen species that can damage cells []. This mechanism is still under investigation, and the specific details of how TPyP interacts with cellular components are being explored [].

Photodynamic Therapy (PDT)

TPyP has been explored as a potential photosensitizer in Photodynamic Therapy (PDT) due to its ability to absorb light and generate reactive oxygen species (ROS) upon light activation. These ROS can damage nearby cancer cells, potentially leading to cell death. Studies have shown that TPyP can be effective in killing various cancer cell lines, including breast, lung, and prostate cancer cells [, ]. However, further research is needed to determine the efficacy and safety of TPyP in clinical settings.

Biosensors

TPyP's ability to interact with metal ions makes it a promising candidate for the development of biosensors. Researchers have explored its use in the detection of various metal ions, such as zinc and copper, by exploiting changes in its fluorescence properties upon binding []. These sensors could potentially be used for environmental monitoring, disease diagnosis, and other applications.

Supramolecular Assemblies

TPyP can self-assemble into various supramolecular structures, such as nanotubes and capsules, due to its unique interactions. These structures can be used for drug delivery, catalysis, and other applications. For example, researchers have developed TPyP-based nanoparticles for targeted drug delivery to cancer cells [].

Organic Photovoltaics (OPVs)

TPyP has been investigated as a potential component in organic photovoltaics (OPVs) due to its light-absorbing properties and ability to transport charge carriers. Researchers are exploring ways to optimize TPyP-based materials for improved efficiency in converting light energy into electricity [].

Other Applications

TPyP is also being explored for various other applications, including:

  • Antimicrobial agents: Studies suggest TPyP may have potential applications in combating microbial infections [].
  • Bioimaging: TPyP's fluorescence properties make it suitable for bioimaging applications, allowing researchers to visualize specific biological processes [].

The biological activity of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine has been studied primarily in the context of its potential as a photosensitizer in photodynamic therapy. It shows promise in:

  • Antimicrobial Activity: Exhibiting effectiveness against various bacterial strains when activated by light.
  • Cancer Treatment: Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting cancer cells selectively .

Several methods are employed to synthesize 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine:

  • Condensation Reactions: Typically synthesized through the condensation of pyrrole with aldehydes or ketones in the presence of acid catalysts.
  • Metalation: Metalation with zinc or other metals can be performed post-synthesis to enhance stability and modify properties.
  • Self-Assembly Techniques: Utilized for creating thin films or coatings on substrates.

The unique properties of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine make it suitable for various applications:

  • Sensors: Used in chemical sensors due to its sensitivity to environmental changes.
  • Photodynamic Therapy: As mentioned earlier, it serves as a photosensitizer in medical applications.
  • Catalysis: Acts as a catalyst in organic reactions due to its ability to stabilize reaction intermediates.

Studies have shown that 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine interacts with various biological molecules:

  • Protein Binding: It can bind to proteins and nucleic acids, affecting their function and stability.
  • Membrane Interaction: Exhibits affinity for lipid membranes which can influence cellular processes during therapeutic applications.

Several compounds share structural similarities with 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5,10,15,20-TetraphenylporphyrinC44H30N4Four phenyl groups; enhanced solubility
Zinc 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphineC40H24N8ZnMetalated form; improved stability
5-(4-Pyridyl)porphyrinC40H26N8Contains only one pyridyl group; simpler structure
5-(2-Pyridyl)porphyrinC40H26N8Different substitution pattern affecting properties

Uniqueness

The presence of four pyridyl groups distinguishes 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine from other porphyrins. This configuration enhances its solubility and reactivity compared to simpler porphyrins.

XLogP3

6.1

General Manufacturing Information

21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types